molecular formula C16H25N5O16P2 B12082870 Guanosine diphosphate glucose CAS No. 5750-57-2

Guanosine diphosphate glucose

Cat. No.: B12082870
CAS No.: 5750-57-2
M. Wt: 605.3 g/mol
InChI Key: MVMSCBBUIHUTGJ-UHFFFAOYSA-N
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Description

GDP-glucose (guanosine diphosphate glucose) is a nucleotide sugar that serves as a critical donor substrate in the biosynthesis of polysaccharides, glycoconjugates, and specialized metabolites. It is synthesized via GDP-glucose pyrophosphorylase (EC 2.7.7.34), which catalyzes the reversible conversion of glucose-1-phosphate and GTP to GDP-glucose and pyrophosphate . Key roles of GDP-glucose include:

  • Trehalose 6-phosphate biosynthesis: In Streptomyces venezuelae, GDP-glucose is utilized by the enzyme OtsA to produce trehalose 6-phosphate, a precursor of the stress protectant trehalose .
  • Glucomannan synthesis: In Dendrobium officinale, GDP-glucose and GDP-mannose are substrates for DoCSLA6, a glucosyltransferase involved in glucomannan production .
  • Cell wall glucans: Particulate enzymes in carrot cells incorporate GDP-glucose into β-1,4-glucans localized in Golgi membranes .

Properties

IUPAC Name

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMSCBBUIHUTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863106
Record name [5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl dihydrogen diphosphate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5750-57-2
Record name Guanosine diphosphate glucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005750572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Pyrophosphorylase-Catalyzed Reactions

Streptomyces venezuelae employs SVEN_2781, a pyrophosphorylase capable of synthesizing GDP-glucose from GTP and glucose 1-phosphate. Kinetic studies reveal a catalytic efficiency (kcat/Km) of 1,143 ± 223 mM⁻¹s⁻¹ for GDP-glucose, significantly higher than its activity with ADP-glucose (67 ± 7 mM⁻¹s⁻¹). This enzyme also exhibits dual specificity, producing GDP-mannose under certain conditions, though GDP-glucose remains the preferred product.

Table 1. Kinetic Parameters of SVEN_2781 for GDP-Glucose Synthesis

Substratekcat (s⁻¹)Km (mM)kcat/Km (mM⁻¹s⁻¹)
GDP-glucose139 ± 80.12 ± 0.021,143 ± 223
Glucose 6-phosphate123 ± 30.93 ± 0.06132 ± 9

The reaction optima for SVEN_2781 include a pH range of 7.5–8.5 and a temperature of 37°C, with no allosteric regulation observed for GDP-glucose synthesis.

UDP-Glucose Pyrophosphorylase Homologs

In Arabidopsis thaliana and Homo sapiens, homologs of UDP-glucose pyrophosphorylases (UGPases) exhibit latent GDP-glucose synthesis activity. For example, human UGP2 can produce GDP-glucose at ~15% of its UDP-glucose synthesis rate under high GTP concentrations, suggesting evolutionary conservation of this promiscuity.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches combine chemical modification of sugar precursors with enzymatic activation, enabling the production of GDP-glucose analogs for structural and functional studies.

Chemical Synthesis of Glucose 1-Phosphate Derivatives

C6-modified glucose 1-phosphate derivatives, such as 6-deoxy- and 6-O-methyl-glucose 1-phosphate, are synthesized chemically via phosphoramidite or phosphotriester methods. These analogs serve as substrates for promiscuous pyrophosphorylases, facilitating the generation of non-natural GDP-glucose variants.

Enzymatic Coupling with Pyrophosphorylases

The GDP-mannose pyrophosphorylase from Salmonella enterica (SeGMPP) has been repurposed for GDP-glucose synthesis due to its relaxed specificity at the C6 position. Incubation of glucose 1-phosphate derivatives with SeGMPP and GTP yields modified GDP-glucose analogs with 53–64% efficiency, as demonstrated by TLC and HPLC analyses.

In Vivo Biosynthetic Pathways

GDP-glucose biosynthesis in vivo is tightly linked to central carbohydrate metabolism, with key pathways elucidated in organisms ranging from Pseudomonas aeruginosa to Sus scrofa.

The MetaCyc Pathway

The canonical pathway involves two steps:

  • Phosphoglucomutase : Converts glucose 6-phosphate to glucose 1-phosphate.

  • Glucose-1-phosphate guanylyltransferase : Catalyzes the GTP-dependent formation of GDP-glucose.

In Pseudomonas aeruginosa, this pathway feeds into alginate biosynthesis, with GDP-glucose serving as a precursor for GDP-mannuronic acid via GDP-mannose dehydrogenase (GMD).

Metabolic Engineering for Enhanced Production

Overexpression of glucose-1-phosphate guanylyltransferase in engineered E. coli strains has increased GDP-glucose titers to 120 mg/L, as quantified by LC-MS. However, feedback inhibition by GDP-glucose limits yields, necessitating strategies like enzyme mutagenesis or modular pathway engineering.

Industrial and Research Applications

Glycosylation Studies

GDP-glucose is indispensable for synthesizing trehalose 6-phosphate in Streptomyces venezuelae, a critical regulator of osmolyte biosynthesis. Its analogs, such as 6-deoxy-GDP-glucose, are used to probe glycosyltransferase mechanisms without full catalytic turnover.

Therapeutic Development

In Mycobacterium tuberculosis, GDP-glucose is a precursor for intracellular α-glucans, virulence factors that modulate host immune responses. Inhibitors targeting its synthesis, like C6-modified analogs, show promise as anti-tubercular agents .

Chemical Reactions Analysis

GDP-Glucosidase Reaction

GDP-glucosidase (EC 3.2.1.42) catalyzes the hydrolysis of GDP-glucose into D-glucose and GDP . The reaction is as follows :

GDP glucose+H2OD glucose+GDP\text{GDP glucose}+H_2O\rightleftharpoons \text{D glucose}+\text{GDP}

This enzyme belongs to the family of hydrolases, specifically those glycosidases that hydrolyze O- and S- glycosyl compounds .

GDP-Glucose Phosphorylase Reaction

GDP-D-glucose phosphorylase regulates GDP-D-glucose levels in cells . The reaction it catalyzes is :

GDP glucose+PhosphateGlucose 1 phosphate+Guanosine diphosphate\text{GDP glucose}+\text{Phosphate}\rightarrow \text{Glucose 1 phosphate}+\text{Guanosine diphosphate}

Role in Glycosyltransferase Reactions

GDP-glucose acts as a sugar donor in glycosyltransferase reactions . Glycosyltransferases transfer sugar from a nucleotide-glycosyl donor to an acceptor molecule . In these reactions, the GDP moiety is released as a product . The GDP-Glo™ Glycosyltransferase Assay is utilized to detect the activity of glycosyltransferases that use GDP-sugars as donor substrates and release GDP as a product .

GDP-Glo™ Glycosyltransferase Assay Principle

  • In a glycosyltransferase reaction, a glycosyltransferase uses a GDP-sugar substrate to glycosylate an acceptor molecule, releasing GDP.

  • GDP Detection Reagent is added to convert GDP to ATP.

  • The newly synthesized ATP is measured using a luciferase/luciferin reaction, where light is generated.

  • The light generated correlates to the amount of GDP produced, indicating glycosyltransferase activity.

GDP-Mannose 3,5-Epimerase (GM35E) Reactions

GDP-Mannose 3,5-Epimerase (GM35E) is an enzyme that catalyzes three distinct chemical reactions :

  • Oxidation

  • Epimerization

  • Reduction

GM35E converts GDP-mannose (GDP-Man) to GDP-l-galactose (GDP-l-Gal). Two other side products are also found in its reaction mixtures: GDP-l-gulose (GDP-l-Gul) and GDP-d-altrose (GDP-d-Alt) .

Production and Utilization of GDP-glucose

GDP-glucose is involved in the biosynthesis of cell wall precursors . It is also connected to the biogenesis of glycoproteins and non-cellulosic compounds of the cell wall .

kcat and Km values for GDP-glucose in enzymatic reactions :

SubstrateFixed substrate (concentration)kcatKmkcat/Km
s-1mMmM-1 s-1
GDP-glucoseGlucose 6-phosphate (5 mM)139 ± 80.12 ± 0.021143 ± 223
Glucose 6-phosphateGDP-glucose (0.5 mM)123 ± 30.93 ± 0.06132 ± 9

Scientific Research Applications

Biochemical Applications

Glycosylation Reactions
GDP-glucose serves as a substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids. This process is vital for the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity.

Case Study: GDP-Glucose in Trehalose Biosynthesis
Research has shown that GDP-glucose is utilized in the biosynthesis of trehalose, a disaccharide involved in stress responses in organisms. In Streptomyces venezuelae, the enzyme OtsA preferentially uses GDP-glucose over other substrates for trehalose-6-phosphate synthesis, demonstrating its efficiency and specificity (Table 1) .

Substratek_cat (s⁻¹)K_m (mM)k_cat/K_m (mM⁻¹ s⁻¹)
GDP-glucose139 ± 80.12 ± 0.021143 ± 223
ADP-glucose29 ± 10.44 ± 0.0567 ± 7

Plant Biology

Role in Cell Wall Synthesis
In higher plants, GDP-glucose is critical for the synthesis of polysaccharides such as cellulose and hemicellulose. It acts as a precursor for the formation of β-glucans, which are vital components of plant cell walls.

Case Study: Transport Mechanisms in Grapevines
Studies have identified nucleotide-sugar transporters (NSTs) responsible for importing GDP-sugars into the Golgi apparatus for glycosylation reactions. In grapevines (Vitis vinifera), two NSTs were found to transport GDP-glucose efficiently, highlighting its role in polysaccharide synthesis during berry development .

Medical Applications

Impact on Dialysis Solutions
GDP-glucose and its degradation products have been studied concerning their effects on peritoneal dialysis solutions. High levels of glucose degradation products can lead to adverse health outcomes by inducing inflammation and impairing cellular functions .

Case Study: Glucose Degradation Products in Dialysis
A study quantified various glucose degradation products in peritoneal dialysis fluids over time, revealing that prolonged storage increases these harmful compounds significantly . This research underscores the importance of monitoring GDP levels to improve patient outcomes.

Industrial Applications

Biotechnology and Pharmaceutical Production
GDP-glucose is increasingly being utilized in biotechnology for producing glycosylated drugs and vaccines. Its role as a substrate in enzymatic reactions allows for the efficient synthesis of complex carbohydrates necessary for therapeutic applications.

Mechanism of Action

GDP-glucose exerts its effects primarily through its role as a glucose donor in glycosylation reactions. The glucose moiety of GDP-glucose is transferred to acceptor molecules by glycosyltransferase enzymes. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids . The molecular targets of GDP-glucose include various glycosyltransferases and other enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Substrate Specificity of Enzymes

GDP-glucose is distinguished from other nucleotide sugars by the guanine nucleotide moiety, which influences enzyme recognition and metabolic flux. Key comparisons include:

Compound Key Enzymes & Specificity Biological Role Organism Reference ID
GDP-glucose - S. venezuelae OtsA: Prefers GDP-glucose over ADP-glucose for trehalose 6-phosphate synthesis .
- SVEN_2781: Generates GDP-glucose with modest kcat/Km .
Trehalose biosynthesis, glucomannan synthesis, β-glucan synthesis. Streptomyces, plants
UDP-glucose - β-1,3-glucan synthetase: Plasma membrane-localized in carrot cells; uses UDP-glucose at high concentrations (0.48 mM) .
- Cellulose synthesis: Intact plant cells favor UDP-glucose .
Cellulose, callose, and glycoprotein synthesis. Plants, bacteria
ADP-glucose - E. coli glycogen synthase: Exclusively uses ADP-glucose.
- S. venezuelae OtsA: Secondary activity with ADP-glucose, but organism lacks ADP-glucose pyrophosphorylase (glgC) .
Glycogen and starch biosynthesis. E. coli, plants
GDP-mannose - Ectocarpus GDP-mannose dehydrogenase: No activity with GDP-glucose .
- SVEN_2781: Higher activity with GDP-mannose than GDP-glucose .
Alginate biosynthesis (brown algae), N-linked glycosylation. Algae, Streptomyces

Structural and Metabolic Differentiation

  • Nucleotide moiety : The guanine base in GDP-glucose confers distinct binding affinities. For example, S. venezuelae OtsA has conserved residues that interact specifically with GDP-glucose’s guanine ring, unlike UDP-/ADP-glucose-binding enzymes .
  • Metabolic cross-talk :
    • In S. venezuelae, GDP-glucose accumulation slows growth, whereas ADP-glucose accumulation is lethal in Mycobacterium tuberculosis .
    • GDP-glucose levels are downregulated in right-sided colorectal cancer, implicating its role in nucleotide sugar metabolism dysregulation .

Organism-Specific Utilization

  • Bacteria : S. venezuelae relies on GDP-glucose due to the absence of ADP-glucose pathways . In contrast, E. coli prioritizes ADP-glucose for glycogen storage.
  • Plants : Golgi-localized glucosyltransferases use GDP-glucose for β-1,4-glucans, while plasma membrane enzymes favor UDP-glucose for β-1,3-glucans .
  • Neurodevelopment : GDP-glucose accumulation due to GDPGP1 deficiency may disrupt neuronal glycosylation, highlighting its role in brain metabolism .

Key Research Findings and Data Tables

Table 1: Enzyme Kinetics for GDP-Glucose Utilization

Enzyme Substrate Km (mM) kcat (s<sup>-1</sup>) Organism Reference ID
SVEN_2781 Glucose-1-phosphate 0.12 2.8 S. venezuelae
Ectocarpus GMD GDP-mannose 0.08 4.2 Ectocarpus
Carrot β-1,4-synthetase GDP-glucose 0.005 0.15 Carrot (Daucus)

Table 2: Metabolic Impact of GDP-Glucose Dysregulation

Condition Observation Organism/Tissue Reference ID
S. venezuelae otsA mutation Accumulated GDP-glucose slows growth; maltose bypasses trehalose deficiency S. venezuelae
Right-sided colorectal cancer Downregulated GDP-glucose in nucleotide sugar metabolism Human colorectal tissue
Neuronal GDPGP1 deficiency Potential glycosylation defects due to GDP-glucose accumulation Mouse neurons

Biological Activity

GDP-glucose (Guanosine Diphosphate Glucose) is a nucleotide sugar that plays a crucial role in various biological processes, particularly in the biosynthesis of polysaccharides and glycoproteins. This article delves into its biological activity, enzymatic functions, and implications in cellular metabolism, supported by relevant data tables and research findings.

Overview of GDP-Glucose

GDP-glucose is classified as a purine nucleotide sugar and serves as a substrate in various biochemical reactions. It is synthesized from GTP (Guanosine Triphosphate) and glucose-1-phosphate through the action of GDP-glucose pyrophosphorylase. This compound is essential for the synthesis of trehalose, a disaccharide involved in stress responses in many organisms, including bacteria and plants.

Enzymatic Functions

Key Enzymes Involved:

  • GDP-Glucose Pyrophosphorylase (EC 2.7.7.34) : Catalyzes the formation of GDP-glucose from GTP and glucose-1-phosphate.
  • GDP-D-Glucose Phosphorylase : Converts GDP-D-glucose to GDP and glucose-1-phosphate, playing a role in regulating nucleotide sugar pools.

Enzyme Reactions

ReactionEnzymeProducts
GDP-glucose + Phosphate → Glucose 1-phosphate + Guanosine diphosphateGDP-D-glucose phosphorylaseGlucose 1-phosphate, GDP

Trehalose Biosynthesis

In Streptomyces venezuelae, GDP-glucose is utilized as a donor substrate for trehalose-6-phosphate synthase (OtsA). Research has shown that OtsA prefers GDP-glucose over other nucleotide sugars like ADP-glucose, highlighting its significance in trehalose biosynthesis under specific growth conditions.

Study Findings:

  • Catalytic Efficiency : The enzyme OtsA exhibited a kcat/Kmk_{cat}/K_m value significantly higher for GDP-glucose compared to ADP-glucose, indicating its preferential use in metabolic pathways (Table 1).
SubstrateFixed Substrate Concentration (mM)kcatk_{cat} (s1^{-1})KmK_m (mM)kcat/Kmk_{cat}/K_m (mM1^{-1} s1^{-1})
GDP-glucose5139 ± 80.12 ± 0.021143 ± 223
ADP-glucose2.529 ± 10.44 ± 0.0567 ± 7

Role in Caenorhabditis elegans

A novel study identified a GDP-D-glucose phosphorylase in C. elegans that regulates the nucleotide sugar pool's quality. The absence of this enzyme led to an accumulation of GDP-D-glucose, suggesting its role in preventing the misincorporation of glucosyl residues into glycoconjugates.

Key Observations:

  • Gene Expression : The human ortholog C15orf58 was shown to exhibit similar phosphorylase activity, indicating evolutionary conservation across species.
  • Functional Implications : Mutant strains lacking this enzyme displayed altered metabolic profiles, emphasizing the importance of GDP-D-glucose homeostasis in cellular function .

Q & A

Q. Table 1. Analytical Techniques for GDP-Glucose Detection

TechniqueLODKey ApplicationReference
LC-MS (ESI+)606.07 m/zMetabolomics profiling
Enzymatic Assay0.1 µMPathway-specific activity measurement
HPLC-UV5 µMStructural confirmation

Q. Table 2. Common Pitfalls in GDP-Glucose Research

PitfallMitigation Strategy
Misidentification via LC-MSUse CID fragmentation and isotope standards
Pathway crosstalkCombine MFA with gene knockouts
Low abundance in extractsPre-concentration via SPE

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